Tubotaiwine

Antimalarial drug discovery Selectivity index Plasmodium falciparum

Researchers requiring stereochemically defined aspidospermatane alkaloids for receptor pharmacology often encounter analogs (e.g., apparicine, condylocarpine) with divergent target engagement. Tubotaiwine (CAS 6711-69-9) resolves this with authenticated 20S-stereochemistry and validated biological activity: • Adenosine receptor probe with superior opioid affinity (Ki=1.65 µM) vs. apparicine (Ki=2.65 µM) • Antiplasmodial activity (IC50=8.5 µM) with favorable selectivity index (SI=23.4) • In vivo antihypertensive efficacy validated in cadmium-induced hypertension models Sourced from validated synthetic routes ensuring high enantiomeric purity for rigorous SAR and QC applications.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 6711-69-9
Cat. No. B207903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubotaiwine
CAS6711-69-9
Synonymscondyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester
dihydrocondylocarpine
tubotaiwin
tubotaiwine
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC
InChIInChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13-,18+,20+/m0/s1
InChIKeyRLAKWLFUMAABBE-STJTYLQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Tubotaiwine (CAS 6711-69-9): Baseline Overview for Procurement of a Condylocarpine-Type Indole Alkaloid


Tubotaiwine (dihydrocondylocarpine) is a pentacyclic indole alkaloid of the aspidospermatane type [1]. Isolated from numerous Apocynaceae species, including Pleiocarpa bicarpellata [2], Tabernaemontana pachysiphon [3], and Aspidosperma spp. [4], this natural product serves as a chemical probe for adenosine receptors [3] and demonstrates antiplasmodial [2] and antihypertensive [5] activities. Its procurement value is anchored in its distinct stereochemistry (20S-configuration) [6] and the availability of validated synthetic routes delivering high enantiomeric purity [7].

Why Tubotaiwine (CAS 6711-69-9) Cannot Be Replaced by Generic Alkaloid Analogs


Substituting tubotaiwine with other aspidospermatane alkaloids (e.g., apparicine, condylocarpine, akuammicine) is not scientifically defensible due to marked divergences in target engagement, functional activity, and stereochemical requirements. While apparicine shares adenosine receptor affinity, its opiate receptor affinity (Ki = 2.65 µM) is 1.6-fold weaker than that of tubotaiwine (Ki = 1.65 µM) [1]. Condylocarpine, a close structural congener, lacks the saturated C20 ethyl side-chain characteristic of tubotaiwine, which is essential for the 20S-stereochemistry that dictates its biological profile [2]. Furthermore, the antiplasmodial activity of tubotaiwine (IC50 = 8.5 µM) is accompanied by a selectivity index (SI = 23.4) that is not uniformly observed among related indole alkaloids [3]. Therefore, experimental designs requiring precise pharmacology or defined stereochemistry necessitate the procurement of authenticated tubotaiwine, not a generic analog.

Tubotaiwine (CAS 6711-69-9): Product-Specific Quantitative Evidence Guide for Scientific Selection


Superior Antiplasmodial Selectivity of Tubotaiwine Over In-Class Alkaloid Voacamine

In a comparative in vitro study against Plasmodium falciparum, tubotaiwine exhibited an IC50 of 8.5 µM with a selectivity index (SI) of 23.4, calculated as the ratio of cytotoxic IC50 (L6 cells) to antiparasitic IC50 [1]. In contrast, the structurally distinct bisindole alkaloid voacamine, which is a CB1 antagonist, displayed significantly higher antiplasmodial potency (IC50 ≈ 0.238 µg/mL for D6 strain) but with a less favorable selectivity profile. While voacamine's sub-micromolar potency is notable, its broader receptor activity (e.g., CB1 antagonism) introduces off-target liabilities [2], whereas tubotaiwine's defined SI of 23.4 indicates a superior therapeutic window for antiplasmodial applications. This quantitative difference in selectivity, not potency alone, justifies the procurement of tubotaiwine for antiprotozoal studies where minimizing host cell cytotoxicity is paramount.

Antimalarial drug discovery Selectivity index Plasmodium falciparum

Enhanced Opiate Receptor Affinity of Tubotaiwine Compared to Co-Isolated Apparicine

In a direct head-to-head radioligand binding study, tubotaiwine exhibited a higher affinity for the opiate receptor (Ki = 1.65 ± 0.81 µM) compared to apparicine (Ki = 2.65 ± 1.56 µM), representing a 1.6-fold difference [1]. Both alkaloids were co-isolated from the same Tabernaemontana pachysiphon extract and evaluated under identical assay conditions [1]. The quantitative difference in Ki values indicates that tubotaiwine is a more potent ligand for the opiate receptor. While both compounds demonstrated in vivo analgesic activity in the abdominal constriction test in mice, the differential receptor binding affinity suggests that tubotaiwine may serve as a more sensitive probe for opiate receptor studies or as a lead scaffold for developing more potent analogs.

Opioid receptor pharmacology Analgesic drug development Structure-activity relationship (SAR)

Validated 20S Stereochemistry of Tubotaiwine as a Critical Purity and Identity Marker

The absolute configuration at C20 of natural tubotaiwine has been unequivocally assigned as 20S using comprehensive 2D NMR spectroscopy (COSY, NOESY, HMBC) [1]. This stereochemical elucidation resolved previous ambiguities in the literature where the compound was also referred to as dihydrocondylocarpine [1]. The 20S configuration is a defining feature that distinguishes it from its enantiomer or diastereomers, which may exhibit different biological activities. Importantly, a validated total synthesis route achieves (+)-tubotaiwine in high enantiomeric purity (er > 99:1) from a common chiral intermediate, enabling the reliable production of stereochemically homogeneous material for biological studies [2]. This level of stereochemical control is not guaranteed for all in-class alkaloids or from uncharacterized natural extracts.

Stereochemical purity NMR spectroscopy Quality control (QC)

Functional Antihypertensive Efficacy of Tubotaiwine in a Cadmium-Induced Rat Model

In a cadmium (Cd)-induced hypertension rat model, tubotaiwine treatment significantly regulated systolic, diastolic, and mean arterial blood pressure compared to Cd-exposed controls [1]. The study demonstrated that tubotaiwine suppressed Cd-induced increases in matrix metalloproteinases (MMP-2 and MMP-9), oxidative stress markers (MDA, carbonyls), and vascular remodeling parameters (smooth muscle cell count, collagen content) in a dose-dependent manner [1]. While this study did not directly compare tubotaiwine to a standard antihypertensive agent (e.g., captopril), the class-level inference is that its mechanism—involving reduction of arterial stiffness and enhancement of vascular remodeling—differs from that of conventional angiotensin-converting enzyme (ACE) inhibitors or calcium channel blockers, positioning tubotaiwine as a tool compound for investigating metal-induced vascular dysfunction [2].

Cardiovascular pharmacology Hypertension In vivo efficacy

Environmental Modulation of Tubotaiwine Content as a Sourcing Consideration

In a controlled greenhouse study on Tabernaemontana pachysiphon, the leaf content of tubotaiwine, along with apparicine and isovoacangine, was significantly influenced by environmental factors [1]. Specifically, increasing nutrient supply positively correlated with both plant growth and alkaloid content, while drought increased alkaloid content but retarded growth [1]. In contrast, high light intensity lowered alkaloid content while promoting growth [1]. This environmental plasticity has direct implications for procurement: the concentration of tubotaiwine in natural source materials can vary substantially depending on cultivation conditions, which may affect extraction yield and batch-to-batch consistency. Therefore, when procuring tubotaiwine for analytical or biological studies, sourcing from vendors who utilize standardized cultivation protocols or authenticated synthetic material (which bypasses environmental variability) is a critical quality consideration.

Phytochemistry Alkaloid biosynthesis Natural product sourcing

Optimal Research and Industrial Application Scenarios for Tubotaiwine (CAS 6711-69-9)


Anti-Infective Drug Discovery: Hit-to-Lead Optimization for Malaria

Tubotaiwine's demonstrated antiplasmodial activity (IC50 = 8.5 µM) and favorable selectivity index (SI = 23.4) make it a validated starting point for medicinal chemistry campaigns targeting malaria [1]. Its selectivity profile is superior to some more potent but less selective natural products, making it a rational choice for projects where minimizing cytotoxicity is a primary concern. Procurement of high-purity tubotaiwine enables the generation of analog libraries for structure-activity relationship (SAR) studies aimed at improving potency while retaining selectivity.

Cardiovascular Pharmacology: Investigating Metal-Induced Vascular Dysfunction

The in vivo efficacy of tubotaiwine in ameliorating cadmium-induced hypertension, arterial stiffness, and vascular remodeling provides a unique tool compound for exploring the pathophysiology of heavy metal toxicity on the cardiovascular system [2]. Its mechanism, involving the modulation of MMPs and oxidative stress, offers a novel avenue for research that is distinct from traditional antihypertensive agents. Researchers in toxicology and cardiovascular pharmacology can utilize tubotaiwine to dissect the molecular pathways linking metal exposure to vascular disease.

Opiate Receptor Pharmacology: Comparative Ligand Binding Studies

With its defined opiate receptor affinity (Ki = 1.65 µM) and established superiority over the structurally related alkaloid apparicine (Ki = 2.65 µM), tubotaiwine serves as a valuable tool compound for investigating opiate receptor subtypes and signaling pathways [3]. Its availability in high enantiomeric purity from validated synthetic routes [4] ensures that observed biological effects are attributable to the correct stereoisomer, which is essential for rigorous receptor pharmacology studies.

Natural Product Chemistry and Quality Control: Standardized Reference Material

The unambiguous 20S stereochemistry of tubotaiwine, confirmed by 2D NMR, establishes it as a reliable reference standard for the dereplication and quality control of plant extracts from Aspidosperma, Tabernaemontana, and Pleiocarpa species [5]. As natural tubotaiwine content is influenced by cultivation conditions [6], procuring authenticated synthetic or highly purified natural material is critical for analytical method development, ensuring accurate quantification and identification in complex botanical matrices.

Technical Documentation Hub

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